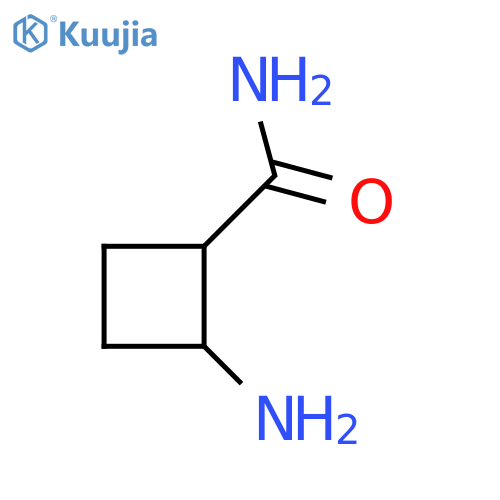

Cas no 98069-55-7 (2-Aminocyclobutanecarboxamide)

2-Aminocyclobutanecarboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Aminocyclobutanecarboxamide

- AKOS015966956

- CS-0457793

- SCHEMBL4284540

- 2-Aminocyclobutane-1-carboxamide

- 98069-55-7

-

- インチ: InChI=1S/C5H10N2O/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H2,7,8)

- InChIKey: GYCOWFMUOXHPGW-UHFFFAOYSA-N

計算された属性

- 精确分子量: 114.079312947Da

- 同位素质量: 114.079312947Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 8

- 回転可能化学結合数: 1

- 複雑さ: 113

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.7

- トポロジー分子極性表面積: 69.1Ų

2-Aminocyclobutanecarboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528460-1g |

2-Aminocyclobutane-1-carboxamide |

98069-55-7 | 98% | 1g |

¥24157.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528460-250mg |

2-Aminocyclobutane-1-carboxamide |

98069-55-7 | 98% | 250mg |

¥8290.00 | 2024-04-23 |

2-Aminocyclobutanecarboxamide 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

2-Aminocyclobutanecarboxamideに関する追加情報

2-Aminocyclobutanecarboxamide (CAS No. 98069-55-7): A Comprehensive Overview

The compound 2-Aminocyclobutanecarboxamide, identified by the CAS registry number CAS No. 98069-55-7, is a unique organic molecule with significant potential in various scientific and industrial applications. This compound, also referred to as cyclobutane derivative with amine functionality, has garnered attention due to its structural properties and functional groups, which make it versatile for use in chemical synthesis and material science.

Recent studies have highlighted the importance of cyclobutane ring systems in organic chemistry, particularly in the context of drug design and molecular modeling. The cyclobutane ring in 2-Aminocyclobutanecarboxamide introduces strain into the molecule, which can be exploited to create bioactive compounds with enhanced pharmacokinetic properties. Researchers have demonstrated that this strain can influence the molecule's reactivity and selectivity in various chemical reactions, making it a valuable tool in medicinal chemistry.

The amine functional group present in 2-Aminocyclobutanecarboxamide further enhances its utility, as it can participate in a wide range of chemical transformations, including nucleophilic substitutions, condensations, and cyclizations. These reactions are pivotal in the synthesis of complex molecules, such as peptide analogs and bioactive agents. Recent advancements in asymmetric catalysis have enabled the selective synthesis of enantiomerically enriched derivatives of this compound, opening new avenues for chiral drug development.

In terms of applications, 2-Aminocyclobutanecarboxamide has shown promise in the field of materials science, particularly in the development of novel polymers and coatings. Its ability to form stable amide bonds makes it an ideal candidate for constructing high-performance materials with tailored mechanical and thermal properties. Additionally, this compound has been explored as a building block for supramolecular assemblies, where its unique geometry facilitates self-assembly into ordered nanostructures.

The synthesis of 2-Aminocyclobutanecarboxamide typically involves multi-step processes that combine cycloaddition reactions with subsequent functionalization steps. Recent innovations in catalytic methods have streamlined these processes, improving yield and reducing production costs. For instance, the use of transition metal catalysts has enabled more efficient formation of the cyclobutane ring system, while enzymatic approaches have been employed to achieve stereocontrol during the synthesis.

In conclusion, 2-Aminocyclobutanecarboxamide (CAS No. 98069-55-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

98069-55-7 (2-Aminocyclobutanecarboxamide) Related Products

- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)

- 1495237-21-2(Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-)

- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)

- 1261911-93-6(6-(3,4-Difluorophenyl)pyridin-3-ol)

- 1805584-01-3(3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)

- 2098081-51-5(4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine)

- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)

- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)

- 2680767-45-5(3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)

- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)